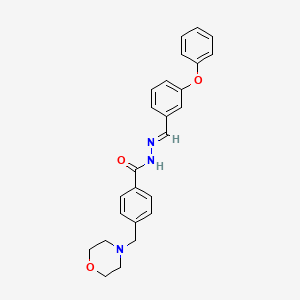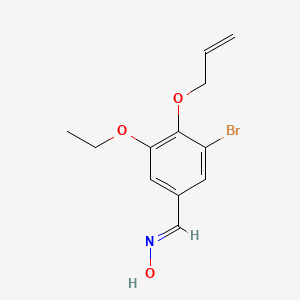![molecular formula C15H13N3O3 B5571467 2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571467.png)
2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of various enzymes and has shown potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the efficient synthesis and chemical characterization of oxadiazole derivatives. For instance, Kudelko et al. (2014) discussed the synthesis of novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles, analyzing their acid-base interactions and the influence of substituents on the basicity of the pyridine system, which could be relevant for understanding the chemical properties of related compounds (Kudelko, Jasiak, & Ejsmont, 2014). Similarly, Mansoori et al. (2012) synthesized thermally stable polyimides and poly(amide-imide) based on 2-[5-(3,5-dinitrophenyl)-1,3,4-oxadiazole-2-yl]pyridine, highlighting the material's potential in industrial applications due to its stability and solubility in polar solvents (Mansoori, Atghia, Shah Sanaei, Zamanloo, Imanzadeh, & Eskandari, 2012).
Antibacterial Activity
Song et al. (2017) synthesized 1,3,4-oxadiazole thioether derivatives and assessed their antibacterial activities against Xanthomonas oryzae pv. oryzae. This research indicates the potential of oxadiazole derivatives in the development of new antibacterial agents, demonstrating good inhibitory effects in preliminary bioassays (Song, Li, Li, Yang, Yu, Luo, Hu, & Song, 2017).
Electronic and Optical Applications
Research by Shih et al. (2015) on m-terphenyl oxadiazole derivatives, including their synthesis and use as electron transporters and hole/exciton blockers in organic light-emitting diodes (OLEDs), underscores the utility of oxadiazole compounds in electronic and photonic devices. These materials exhibited high efficiency and low roll-off in blue, green, and red phosphorescent OLEDs, showcasing their potential for improving device performance (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).
Anticancer Agents
Redda and Gangapuram (2007) investigated the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents. Their research into the anti-inflammatory and anticancer activities of these compounds highlights the therapeutic potential of oxadiazole derivatives in cancer treatment (Redda & Gangapuram, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-19-12-7-6-10(9-13(12)20-2)15-17-14(18-21-15)11-5-3-4-8-16-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVJUHYOURIJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)
![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)
![2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide](/img/structure/B5571412.png)
![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)

![3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5571432.png)
![4-methyl-2-(1-piperidinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-5-pyrimidinecarboxamide hydrochloride](/img/structure/B5571445.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5571446.png)
![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)

![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)
![2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5571471.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)
![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)